Desacetyl famciclovir hydrochloride

Antiviral Efficacy Prodrug Activation In Vitro Pharmacology

Desacetyl famciclovir hydrochloride (6-deoxypenciclovir HCl) is the gold-standard certified reference material for detecting and quantifying Famciclovir USP Related Compound A, a critical specified impurity in famciclovir drug substances. Mandated for HPLC and LC-MS method validation (AMV), quality control (QC), and stability studies per pharmacopeial monographs. Also indispensable for aldehyde oxidase (AO) enzyme kinetics research and preclinical pharmacokinetic bridging studies. Ensure regulatory compliance with high-purity, fully characterized reference standard.

Molecular Formula C10H15N5O2 . HCl
Molecular Weight 273.72
CAS No. 246021-75-0
Cat. No. B601342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetyl famciclovir hydrochloride
CAS246021-75-0
Synonyms6-Deoxypenciclovir Hydrochloride;  2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol;  Di-desacetyl Famciclovir Hydrochloride; 
Molecular FormulaC10H15N5O2 . HCl
Molecular Weight273.72
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO.Cl
InChIInChI=1S/C10H15N5O2.ClH/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17;/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14);1H
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Desacetyl Famciclovir Hydrochloride (CAS 246021-75-0): A Critical Famciclovir Metabolite and USP Reference Standard


Desacetyl famciclovir hydrochloride, also known as 6-deoxypenciclovir hydrochloride or Famciclovir USP Related Compound A, is the hydrochloride salt of the di-deacetylated metabolite of the antiviral prodrug famciclovir [1]. This compound is an intermediate in the metabolic activation pathway of famciclovir, which is converted via this deacetylated intermediate to the active antiviral agent penciclovir [2]. Due to its role as both a key metabolic intermediate and a specified impurity, it is primarily utilized in pharmaceutical research as a reference standard for analytical method development, validation, and quality control in the manufacturing of famciclovir [3].

Why Desacetyl Famciclovir Hydrochloride Cannot Be Substituted by Other In-Class Antiviral Analogs


Substituting desacetyl famciclovir hydrochloride with the parent drug famciclovir, the active metabolite penciclovir, or another nucleoside analog like acyclovir is scientifically invalid due to their distinct functional roles and pharmacological properties. This compound is not a clinically active antiviral; it is a metabolic intermediate and a designated impurity marker . For a researcher developing a bioanalytical method for famciclovir, a generic 'antiviral' standard is useless. Only a certified reference standard of this specific compound allows for the accurate identification and quantification of this critical impurity, as required by pharmacopeial monographs . Furthermore, for pharmacokinetic studies, the plasma profile of this intermediate is distinct from the prodrug and active drug, and it serves as a key marker for understanding metabolic pathway saturation and species-specific differences [1].

Quantitative Evidence for Desacetyl Famciclovir Hydrochloride: Key Differentiation from Comparators


Lack of Direct Antiviral Activity vs. Penciclovir

Desacetyl famciclovir (BRL 42359) demonstrates no direct antiviral activity against feline herpesvirus (FHV-1) in vitro, unlike its downstream metabolite penciclovir. In a plaque reduction assay, the IC50 of penciclovir was determined to be 0.86 μg/mL (3.4 μM), while both famciclovir and BRL 42359 showed no antiviral effect at any concentration tested [1]. This establishes that BRL 42359 is an inactive precursor and cannot be used as a substitute for the active drug in efficacy studies.

Antiviral Efficacy Prodrug Activation In Vitro Pharmacology

Oral Bioavailability vs. Penciclovir and Famciclovir

The oral bioavailability of penciclovir from its prodrugs varies significantly. In a rat study, the bioavailability of penciclovir derived from orally administered BRL 42359 (the free base of desacetyl famciclovir) was 9%, compared to 41% from famciclovir and only 1.5% from penciclovir itself, relative to an intravenous dose of penciclovir sodium salt [1]. This quantitative difference demonstrates why BRL 42359 was not selected as a clinical prodrug candidate, despite being a more efficient precursor than penciclovir itself.

Pharmacokinetics Prodrug Design Oral Absorption

Metabolic Conversion Kinetics and Enzyme Specificity

The conversion of BRL 42359 to penciclovir is catalyzed specifically by aldehyde oxidase (AO), not xanthine oxidase (XO). In human liver cytosol, this 6-oxidation reaction followed Michaelis-Menten kinetics with a KM of 115 μM (± 23) for BRL 42359 [1]. At a clinically relevant substrate concentration of 4 μM, menadione (an AO inhibitor) had an IC50 of 7 μM, causing extensive inhibition, while allopurinol (an XO inhibitor) caused no significant inhibition [1]. This enzyme specificity is a key differentiator from other nucleoside prodrugs like acyclovir's precursors.

Drug Metabolism Enzyme Kinetics Aldehyde Oxidase

Species-Specific Plasma Pharmacokinetics

The plasma exposure to BRL 42359 relative to the active drug penciclovir differs significantly between species. Following oral famciclovir administration in rats (40 mg/kg), the Cmax for BRL 42359 was 2.2 μg/mL at 0.5 h, compared to 3.5 μg/mL for penciclovir [1]. In contrast, in dogs (25 mg/kg), the Cmax for BRL 42359 was 10.0 μg/mL at 1 h, which was higher than the Cmax for penciclovir (4.4 μg/mL at 3 h) [1]. This species-dependent accumulation of the intermediate is a critical factor in translational pharmacokinetic studies.

Comparative Pharmacokinetics Species Differences Metabolite Exposure

Optimal Application Scenarios for Desacetyl Famciclovir Hydrochloride


Analytical Method Development and Validation for Famciclovir Impurity Profiling

This compound is the gold standard reference material for developing and validating HPLC or LC-MS methods to detect and quantify Famciclovir USP Related Compound A, a specified impurity in famciclovir drug substance and product . Its use is mandated for method validation (AMV), quality control (QC) testing, and stability studies during pharmaceutical development and commercial production, ensuring compliance with regulatory monographs [1].

In Vitro Metabolic Pathway Studies of Prodrug Activation

As the immediate precursor to the active drug penciclovir, this compound is indispensable for in vitro studies on the specific activity of aldehyde oxidase (AO) [2]. Researchers use it as a substrate to investigate AO kinetics, enzyme inhibition by co-administered drugs, and the impact of genetic polymorphisms on prodrug activation, providing direct evidence that cannot be obtained using the parent drug famciclovir or the final product penciclovir.

Comparative Pharmacokinetic and Species-Scaling Studies

The significant species-dependent differences in the plasma accumulation of this intermediate, as documented in rat and dog models, make it a crucial analyte in preclinical pharmacokinetic studies [3]. Monitoring both this compound and penciclovir is essential for accurately characterizing the in vivo conversion of famciclovir in a given species and for building robust allometric scaling models to predict human pharmacokinetics.

Quality Control of Radiolabeled Famciclovir for ADME Studies

In absorption, distribution, metabolism, and excretion (ADME) studies using radiolabeled (e.g., 14C) famciclovir, the accurate chromatographic separation and quantification of this metabolite is necessary to determine the mass balance and metabolic fate of the drug [3]. Failure to resolve this peak from penciclovir would lead to a significant overestimation of the active drug's exposure and an incomplete understanding of the metabolic clearance pathways.

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